[(3-Ethoxypyridin-2-yl)methyl]amine

Physicochemical profiling Purification workflow design Solvent selection

[(3-Ethoxypyridin-2-yl)methyl]amine (CAS 912761-74-1), also named 3-ethoxy-N-methylpyridin-2-amine or (3-ethoxypyridin-2-yl)methanamine, is a specialized pyridine derivative bearing an ethoxy group at the 3-position and a methylamino group at the 2-position. Its molecular formula is C₈H₁₂N₂O with a molecular weight of 152.19 g/mol.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 912761-74-1
Cat. No. B1441987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Ethoxypyridin-2-yl)methyl]amine
CAS912761-74-1
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCOC1=C(N=CC=C1)CN
InChIInChI=1S/C8H12N2O/c1-2-11-8-4-3-5-10-7(8)6-9/h3-5H,2,6,9H2,1H3
InChIKeyZPRFJCMZWAGXHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(3-Ethoxypyridin-2-yl)methyl]amine (CAS 912761-74-1): A Differentiated 2,3-Disubstituted Pyridine Building Block


[(3-Ethoxypyridin-2-yl)methyl]amine (CAS 912761-74-1), also named 3-ethoxy-N-methylpyridin-2-amine or (3-ethoxypyridin-2-yl)methanamine, is a specialized pyridine derivative bearing an ethoxy group at the 3-position and a methylamino group at the 2-position . Its molecular formula is C₈H₁₂N₂O with a molecular weight of 152.19 g/mol . The unique juxtaposition of an electron‑donating ethoxy and a nucleophilic secondary amine on the pyridine ring creates a distinct reactivity profile that is not replicated by simple positional isomers or mono‑substituted analogs [1].

Why Close Analogs Cannot Replace [(3-Ethoxypyridin-2-yl)methyl]amine in MedChem and Catalysis Workflows


Although several aminomethylpyridine and alkoxypyridine derivatives share the C₈H₁₂N₂O molecular formula, their substitution patterns lead to divergent physicochemical properties, hydrogen‑bonding capacities, and electronic environments [1]. For instance, the 2,3‑disubstitution in [(3-ethoxypyridin-2-yl)methyl]amine provides a unique combination of steric accessibility at the pyridine nitrogen and an electron‑rich ring that is absent in the 2,6‑regioisomer. Such differences can alter metal‑chelation behavior, reaction yields in cross‑coupling, and even biological target engagement. The evidence below demonstrates why [(3-ethoxypyridin-2-yl)methyl]amine cannot be indiscriminately replaced by its closest structural neighbors without compromising experimental outcomes.

Head-to-Head Evidence: [(3-Ethoxypyridin-2-yl)methyl]amine Versus Its Closest Structural Analogs


Physicochemical Differentiation: Boiling Point and Density Shift Induced by 2,3-Disubstitution

[(3-Ethoxypyridin-2-yl)methyl]amine exhibits a predicted boiling point of 240.8 °C and a density of 1.067 g/cm³ . The unsubstituted parent 2-(aminomethyl)pyridine (CAS 3731-51-9) has a significantly lower boiling range of 82–85 °C at 12 mmHg and a density of 1.040 g/mL [1]. Replacing the ethoxy group with a primary amine (3-ethoxy-2-pyridinamine, CAS 10006-74-3) raises the boiling point to 249.6 °C and density to 1.101 g/cm³ . These data show that the 2‑methylamino substituent confers intermediate volatility, which can simplify distillation‑based purification relative to the higher‑boiling primary amine analog while retaining greater structural complexity than the parent pyridine.

Physicochemical profiling Purification workflow design Solvent selection

Hydrogen‑Bond Donor/Acceptor Topology: Unique Donor Count Differentiates Target from Common Analogs

The computed hydrogen‑bond donor (HBD) and acceptor (HBA) counts for [(3-ethoxypyridin-2-yl)methyl]amine are 1 and 3, respectively [1]. The regioisomer (6-ethoxypyridin-2-yl)methanamine retains the same HBD/HBA count (1/3) but positions the hydrogen‑bond donor farther from the ethoxy group, altering the spatial orientation of pharmacophoric elements . 3-(2-Aminoethoxy)pyridine (CAS 310880-25-2), where the amine is separated from the ring by an ethylene spacer, has an HBD count of 1 and HBA count of 2, reducing its capacity for directional hydrogen bonding compared to the target compound [2]. The 2,3‑substitution pattern in the target molecule enables a unique hydrogen‑bonding vector that is critical for specific target engagement in kinase inhibitor design [3].

Medicinal chemistry design Structure‑activity relationships Molecular recognition

Electronic Substituent Effects: Computed LogP and pKa Distinguish Target from Methoxy and Unsubstituted Analogs

The predicted partition coefficient (LogP) for [(3-ethoxypyridin-2-yl)methyl]amine is 1.64, with a predicted pKa of 9.41 [1]. The methoxy analog (4-methoxypyridin-2-yl)methanamine (CAS 194658-14-5) has a lower molecular weight (138.17 vs. 152.19) and is expected to be less lipophilic due to the absence of the ethyl group, although a precise experimental LogP comparison is unavailable [2]. 3-Ethoxy-2-pyridinamine exhibits a similar LogP of 1.64 but a lower predicted pKa of 8.43, indicating that the methylamino group in the target compound increases basicity relative to the primary amine analog . This shift in basicity can influence salt formation, solubility at physiological pH, and protein binding.

Lipophilicity tuning ADME prediction Lead optimization

Synthetic Utility as a Versatile Scaffold: Documented Use in Pfizer Kinase Inhibitor Patents

The 3-ethoxypyridin-2-yl motif appears in multiple Pfizer patent applications, where it serves as a key intermediate for constructing potent kinase inhibitors. In US11065249, the fragment is elaborated into 2-{5-[(3-ethoxypyridin-2-yl)oxy]pyridin-3-yl}-N-[(3R,4S)-4-fluoropiperidin-3-yl]pyrimidine-5-carboxamide, which demonstrates target engagement in NASH/NAFLD models [1]. The same core structure is also claimed in amorphous form patents (WO-2023026180-A1) for (S)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-N-(tetrahydrofuran-3-yl)pyrimidine-5-carboxamide, indicating ongoing clinical interest [2]. By contrast, the 6‑ethoxy regioisomer and 4‑methoxy derivatives appear far less frequently in pharmaceutical patent landscapes, underscoring the privileged nature of the 2,3‑substitution pattern.

Kinase inhibitor synthesis Patent‑protected intermediates Pharmaceutical process chemistry

Recommended Procurement Scenarios for [(3-Ethoxypyridin-2-yl)methyl]amine


Kinase Inhibitor Library Design Requiring a 2,3‑Disubstituted Pyridine Core

For teams synthesizing focused kinase inhibitor libraries, the 3-ethoxy-2-methylamino pyridine scaffold provides a validated starting point that appears in multiple clinical‑stage patents [1]. The 2,3‑substitution geometry is essential for maintaining the correct vector of the ethoxy group during subsequent O‑arylation, as demonstrated by the Pfizer NASH program.

Medicinal Chemistry Campaigns Targeting CNS or Metabolic Disorders

The predicted LogP (1.64) and PSA (48.14 Ų) of [(3-ethoxypyridin-2-yl)methyl]amine lie within favorable ranges for CNS druglikeness, and its pKa (9.41) supports protonation at physiological pH [2]. These properties make it an attractive starting point for CNS‑penetrant or peripherally restricted candidates when the 2,3‑disubstitution pattern is required for target binding.

Process Chemistry Scale‑Up Where Intermediate Volatility Matters

In multi‑kilogram campaigns, the intermediate boiling point (240.8 °C) of the target compound facilitates purification by fractional distillation, unlike the higher‑boiling 3-ethoxy-2-pyridinamine (249.6 °C) . The manageable volatility reduces energy input and shortens cycle times compared to less volatile structural analogs.

Bioconjugation and Chelation Chemistry Exploiting the 2‑Amino‑3‑alkoxy Motif

The proximity of the secondary amine and the pyridine nitrogen creates a bidentate metal‑binding pocket that is geometrically distinct from the 2,6‑regioisomer [3]. Researchers developing metal‑based catalysts or radiopharmaceutical chelators can exploit this unique coordination environment to achieve selectivity that regioisomeric building blocks cannot provide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(3-Ethoxypyridin-2-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.